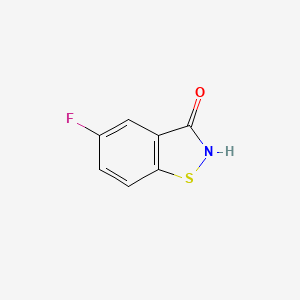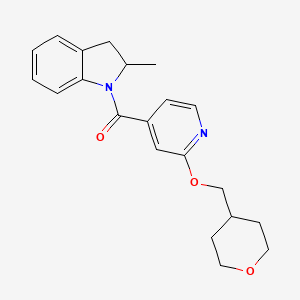
N-(1-hydroxy-1-phenylpropan-2-yl)-N,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(1-hydroxy-1-phenylpropan-2-yl)-N,4-dimethylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group characterized by a benzene ring bonded to a sulfonamide group. This particular derivative includes additional substituents, such as a hydroxyphenylpropan-2-yl and dimethyl groups, which may influence its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines or the reaction of amines with sulfonic anhydrides. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the formation of a sulfonamide bond through such reactions . Similarly, the synthesis of arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide for anti-cancer applications also follows a sulfonamide bond formation . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques. For instance, complexes of metal ions with N-[2-[(hydroxyalkylimino)methyl]phenyl]-4-methylbenzenesulfonamides have been characterized by IR, EPR, and X-ray absorption spectroscopy . Quantum chemical studies, including Hartree-Fock and density functional methods, can provide insights into the structural and vibrational parameters of similar molecules .
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions, including ortho lithiation, which can be further reacted with electrophiles to form different products such as carbinols, imines, amides, and acids . The reaction of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives demonstrates the versatility of sulfonamides in forming a range of substituted products .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the poor water solubility of certain sulfonamide analogs can be a limiting factor in their pharmacological applications, necessitating modifications to improve their solubility and other properties . The electronic properties, such as the HOMO-LUMO gap, can be indicative of the molecule's reactivity and stability, which can be studied using quantum chemical calculations . Additionally, the reactivity of sulfonamides can be explored through the use of derivatizing agents, as demonstrated in the analysis of catecholamines and related amines .
科学的研究の応用
1. Cancer Therapeutic Development
N-(1-hydroxy-1-phenylpropan-2-yl)-N,4-dimethylbenzenesulfonamide derivatives have shown potential as anti-cancer agents. One study highlighted the structure-activity relationship of certain analogs, revealing the importance of specific structural motifs for enhancing their pharmacological properties as cancer therapeutics (Mun et al., 2012).
2. Endothelin Antagonism
Research into biphenylsulfonamides, including this compound, has led to the discovery of novel endothelin-A selective antagonists. These are significant for their potential in treating conditions related to endothelin-A, a vasoconstrictor peptide (Murugesan et al., 1998).
3. Photodynamic Therapy
A derivative of this compound was found to be useful in photodynamic therapy, particularly for cancer treatment. This derivative exhibited high singlet oxygen quantum yield, making it a potential candidate for Type II photosensitizers in treating cancer (Pişkin et al., 2020).
4. Designing Anticancer Agents
Compounds derived from this compound have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, providing insights for new anticancer agents (Kumar et al., 2009).
5. COX-2 Inhibition
A series of derivatives of this compound were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. This led to the discovery of potent COX-2 inhibitors, which are significant in the development of anti-inflammatory and pain-relief medications (Hashimoto et al., 2002).
6. Molecular Docking and Bioassay Studies
This compound derivatives were also subjected to molecular docking and bioassay studies to evaluate their potential as cyclooxygenase-2 inhibitors, providing crucial insights into their interaction with biological targets (Al-Hourani et al., 2016).
特性
IUPAC Name |
N-(1-hydroxy-1-phenylpropan-2-yl)-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-13-9-11-16(12-10-13)22(20,21)18(3)14(2)17(19)15-7-5-4-6-8-15/h4-12,14,17,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQWVSGYTQLPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(C)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B3006670.png)
![N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B3006672.png)

![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3006675.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B3006677.png)
![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3006679.png)
![4-[(5-Ethoxypyridin-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B3006680.png)
![N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3006682.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B3006688.png)



![(3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3006693.png)